1,1-Dimethoxycyclohexane

Catalog No.
S748957
CAS No.
933-40-4
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethoxycyclohexane

CAS Number

933-40-4

Product Name

1,1-Dimethoxycyclohexane

IUPAC Name

1,1-dimethoxycyclohexane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

XPIJMQVLTXAGME-UHFFFAOYSA-N

SMILES

COC1(CCCCC1)OC

Canonical SMILES

COC1(CCCCC1)OC

The exact mass of the compound 1,1-Dimethoxycyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dimethoxycyclohexane is a cyclic acetal primarily utilized as a robust protecting group reagent for diols and a precursor for enol ethers. Characterized by its moderate volatility (boiling point ~162 °C at atmospheric pressure) and high solubility in organic solvents, it is a critical raw material in the synthesis of complex carbohydrates, active pharmaceutical ingredients (APIs), and pH-sensitive polymers. As a geminal dimethoxy compound, it operates efficiently under acid-catalyzed transacetalization conditions, offering a distinct steric and electronic profile compared to linear or smaller cyclic analogs. For procurement and process chemistry, its value lies in its ability to form cyclohexylidene ketals, which provide superior hydrolytic stability and unique regioselectivity profiles essential for multi-step synthetic workflows .

Substituting 1,1-dimethoxycyclohexane with the more ubiquitous 2,2-dimethoxypropane (DMP) or acyclic acetals fundamentally alters the stability and processability of the resulting intermediates. While DMP forms isopropylidene ketals, 1,1-dimethoxycyclohexane forms cyclohexylidene ketals, which are significantly more resistant to acidic hydrolysis. If a generic substitute like DMP is used, the protecting group may prematurely cleave during subsequent acidic transformations, leading to catastrophic yield losses or complex mixture formations. Furthermore, the 79 °C difference in boiling point between 1,1-dimethoxycyclohexane and DMP means that substituting the two requires entirely different thermal management strategies, often necessitating pressurized vessels for high-temperature reactions when using the more volatile DMP .

Superior Acidic Hydrolysis Stability of Cyclohexylidene Ketals

When protecting 1,2- and 1,3-diols, the choice of acetalization reagent dictates the intermediate's survival in subsequent steps. Cyclohexylidene acetals, formed via 1,1-dimethoxycyclohexane, exhibit the lowest rate of acid-catalyzed hydrolysis when compared to cyclopentylidene and isopropylidene acetals. In comparative studies, the added steric bulk and conformational rigidity of the cyclohexyl ring restrict the transition state required for acetal cleavage, resulting in a demonstrably longer hydrolytic half-life under acidic conditions .

Evidence DimensionAcid-catalyzed hydrolysis resistance
Target Compound DataForms cyclohexylidene acetals with high resistance to mild aqueous acids
Comparator Or Baseline2,2-Dimethoxypropane (forms isopropylidene acetals with rapid acidic cleavage)
Quantified DifferenceSignificantly longer hydrolytic half-life for cyclohexylidene vs. isopropylidene groups
ConditionsAcidic aqueous/organic hydrolysis conditions

Ensures the protecting group remains intact during downstream synthetic steps involving mild acids, preventing premature deprotection and yield loss.

Thermal Processability and Reduced Volatility

In industrial scale-up, the volatility of the acetalization reagent directly impacts reactor design and safety protocols. 1,1-Dimethoxycyclohexane possesses a boiling point of approximately 162 °C at 760 mmHg, whereas the common alternative 2,2-dimethoxypropane boils at 83 °C. This 79 °C differential allows 1,1-dimethoxycyclohexane to be utilized in high-temperature reflux conditions without the need for specialized pressurized reactors, while also minimizing evaporative losses during prolonged heating cycles .

Evidence DimensionAtmospheric Boiling Point
Target Compound Data162 °C at 760 mmHg
Comparator Or Baseline2,2-Dimethoxypropane (83 °C at 760 mmHg)
Quantified Difference79 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables high-temperature acetalization in standard unpressurized reactors while reducing evaporative material loss and vapor hazards.

Enhanced Regioselectivity in Polyol Protection

The protection of complex polyols, such as myo-inositol or trehalose, often suffers from poor regioselectivity, leading to difficult-to-separate isomeric mixtures. The use of 1,1-dimethoxycyclohexane introduces the sterically demanding cyclohexylidene group, which exhibits a stronger preference for less sterically hindered diol pairs compared to smaller reagents like 2,2-dimethoxypropane. This steric differentiation improves the yield of the desired regioisomer, streamlining purification processes and reducing the need for complex chromatographic separations [1].

Evidence DimensionRegioselectivity in multi-hydroxyl systems
Target Compound DataHigh steric bulk drives selective formation of specific cyclohexylidene regioisomers
Comparator Or Baseline2,2-Dimethoxypropane (lower steric bulk, often yields broader isomeric mixtures)
Quantified DifferenceImproved isomeric purity and targeted diol protection
ConditionsAcid-catalyzed transacetalization of polyols (e.g., carbohydrates, inositols)

Reduces downstream purification costs and improves overall yield of the target regioisomer in complex API and carbohydrate synthesis.

Tunable Degradation in pH-Sensitive Polymers

In the formulation of acetal-modified dextrans (Ac-Dex) for drug delivery, the degradation rate of the polymer must be precisely tuned to the target physiological environment. Polymers modified with 1,1-dimethoxycyclohexane (forming SpAc6-Dex) demonstrate the slowest degradation kinetics among cycloalkylidene acetals. Compared to isopropylidene or cyclopentylidene modifications, the cyclohexylidene groups provide extended stability at neutral pH while still allowing for triggered release in acidic environments, expanding the therapeutic window for controlled-release applications [1].

Evidence DimensionPolymer degradation half-life at specific pH
Target Compound DataSpAc6-Dex (Cyclohexylidene-modified) exhibits the slowest degradation
Comparator Or BaselineSpAc5-Dex (Cyclopentylidene) and standard Ac-Dex (Isopropylidene)
Quantified DifferenceExtended hydrolytic half-life relative to smaller cyclic and acyclic acetals
ConditionsAqueous buffer hydrolysis of acetal-modified dextrans

Provides formulation scientists with a critical tool for extending the circulation time and delaying the release profile of pH-sensitive nanocarriers.

Multi-Step Carbohydrate and API Synthesis

Due to the superior acid stability of cyclohexylidene ketals, this compound is the preferred protecting reagent when downstream steps require mild acidic conditions that would destroy standard isopropylidene groups .

High-Temperature Acetalization Workflows

The high boiling point (162 °C) makes it ideal for industrial transacetalization reactions that require elevated temperatures to drive equilibrium, avoiding the need for pressurized vessels .

Regioselective Polyol Functionalization

It is highly recommended for the selective protection of specific diol pairs in complex molecules like myo-inositol, where its steric bulk minimizes the formation of unwanted regioisomers [1].

Formulation of pH-Responsive Drug Delivery Systems

Used as a modifying agent for biopolymers (e.g., dextran) to create controlled-release matrices that require extended stability at neutral pH and delayed degradation in acidic microenvironments[2].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

933-40-4

Wikipedia

1,1-Dimethoxycyclohexane

Dates

Last modified: 08-15-2023

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